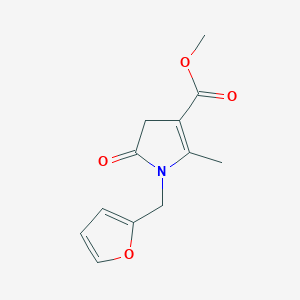

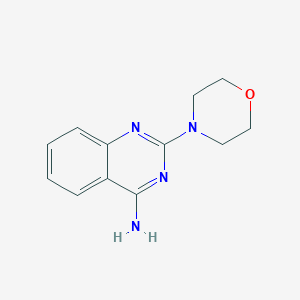

![molecular formula C15H18N4O2 B5505787 N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves intricate steps, including the use of N-C-N dinucleophiles for the formation of pyrimidine derivatives, showcasing the complexity and versatility in creating compounds with pyrimidinyl groups (Schenone, Sansebastiano, & Mosti, 1990). Additionally, modifications of benzamide derivatives highlight the synthetic strategies to incorporate the dimethylaminoethyl group into the benzamide framework, exemplified by the creation of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related benzamide compounds, revealing their hydrogen-bonded dimer formations and supramolecular aggregations, which are crucial for understanding the intermolecular interactions and stability of these molecules (Kranjc et al., 2012).

Chemical Reactions and Properties

The reactivity of dimethylaminomethylene derivatives with dinucleophiles leading to the formation of pyrimidinecarboxylates demonstrates the chemical versatility and potential for further functionalization of these compounds (Schenone et al., 1990). This aspect is crucial for developing new compounds with tailored properties.

Physical Properties Analysis

The study of physical properties such as crystal structure provides valuable information on the solid-state arrangement and potential applications of these compounds. The detailed crystallographic analysis sheds light on the molecular interactions and stability critical for material science applications (Kranjc et al., 2012).

Chemical Properties Analysis

The exploration of chemical properties, including reactivity with various nucleophiles and the formation of diverse heterocyclic compounds, underlines the chemical richness of dimethylaminoethyl benzamide derivatives. These studies are pivotal for understanding the fundamental chemistry and potential synthetic applications of these molecules (Schenone et al., 1990); (Sakaguchi et al., 1992).

Wissenschaftliche Forschungsanwendungen

Ultrasensitive Detection of Malignant Melanoma

A novel positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed and evaluated for its diagnostic performance in detecting primary and metastatic melanomas. This radiotracer exhibited outstanding imaging quality due to its strong and prolonged tumoral uptake and rapid background clearance, suggesting significant potential for early-stage melanoma diagnosis using PET imaging. The development of [18F]DMPY2 represents a pioneering approach in the use of pyridine-based benzamide derivatives for ultrasensitive detection of melanoma lesions, demonstrating superior performance compared to conventional PET imaging agents (Pyo et al., 2020).

Antitumor and Anti-inflammatory Agents

Research into the synthesis of novel compounds derived from N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide has led to the development of new anti-inflammatory and analgesic agents. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines that showed promising cyclooxygenase inhibition, analgesic, and anti-inflammatory activities in preclinical models. Such compounds could offer new therapeutic avenues for treating inflammation and pain (Abu‐Hashem et al., 2020).

Novel Synthetic Routes and Chemical Properties

Investigations into the chemical properties of N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide derivatives have led to innovative synthetic methods and insights into their chemical behavior. For instance, research on the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has expanded the understanding of these compounds' polymerization and potential applications in creating novel cationic diblock copolymers with unique micellization properties in aqueous media (Bütün et al., 2001).

Cardiotonic and Antiallergy Activities

Further research has explored the cardiotonic and antiallergy activities of N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide derivatives. These studies have led to the identification of compounds with potential therapeutic applications in treating cardiovascular diseases and allergies, demonstrating the versatility and broad potential of N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide in medicinal chemistry (Dorigo et al., 1996; Walsh et al., 1990).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19(2)10-9-16-14(20)12-5-3-6-13(11-12)21-15-17-7-4-8-18-15/h3-8,11H,9-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMNYLDGZLTQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)